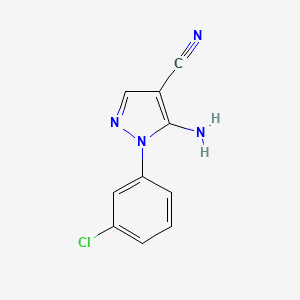

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 30.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-(3-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKRSWGTAMOYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352714 | |

| Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51516-68-8 | |

| Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51516-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this guide supplements known information with data from closely related structural analogs to present a broader understanding of its chemical nature, synthesis, and potential biological significance.

Core Chemical and Physical Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of an amino group, a nitrile group, and a chlorophenyl substituent makes it a versatile scaffold for further chemical modifications and a candidate for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51516-68-8 | |

| Molecular Formula | C₁₀H₇ClN₄ | |

| Molecular Weight | 218.64 g/mol | |

| Appearance | White Powder | |

| Melting Point | 181.0 - 190.0 °C | |

| Purity | ≥96.0% (by GC) |

Synthesis and Methodology

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented and typically proceeds through a highly regioselective, one-step cyclization reaction. A common and efficient method involves the reaction of an appropriately substituted aryl hydrazine with an activated methylene compound, such as (ethoxymethylene)malononitrile.

Representative Experimental Protocol: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

This protocol is a generalized procedure based on the synthesis of similar compounds and can be adapted for the synthesis of this compound.

Materials:

-

(3-chlorophenyl)hydrazine

-

(Ethoxymethylene)malononitrile

-

Ethanol (or a suitable solvent)

-

Standard laboratory glassware for reflux and purification

Procedure:

-

A solution of (3-chlorophenyl)hydrazine (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

(Ethoxymethylene)malononitrile (1 equivalent) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, which may induce precipitation of the product.

-

The solid product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

The proposed mechanism for this reaction involves an initial Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and elimination of ethanol to yield the stable pyrazole ring system.

Caption: Synthetic pathway for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

Spectral Characteristics

Table 2: Expected Spectral Data for this compound (based on analogs)

| Technique | Expected Features | Reference for Analogs |

| ¹H NMR | Signals for the amino (NH₂) protons (broad singlet), aromatic protons on the chlorophenyl ring, and a singlet for the pyrazole ring proton. | |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the nitrile carbon, and the carbons of the chlorophenyl ring. | |

| IR (KBr) | Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=C/C=N stretching of the pyrazole and aromatic rings. | |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrazole and chlorophenyl moieties. |

Potential Biological Activity and Applications

The 5-aminopyrazole scaffold is a well-established pharmacophore in drug discovery and agrochemistry. Derivatives of this class have demonstrated a wide array of biological activities, suggesting potential avenues of research for this compound.

Reported activities for related pyrazole derivatives include:

-

Anticancer: Some pyrazole derivatives act as kinase inhibitors, which are crucial in cancer cell signaling pathways.

-

Antimicrobial and Antifungal: The pyrazole nucleus is present in several commercialized agents with antimicrobial and antifungal properties.

-

Anti-inflammatory: Certain substituted pyrazoles have shown potent anti-inflammatory effects.

-

Herbicidal and Insecticidal: In the field of crop protection, pyrazole derivatives have been successfully developed as herbicides and insecticides.

The specific biological targets and mechanism of action for this compound have not been elucidated in the available literature. However, its structural features suggest it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic or agricultural applications.

Caption: Potential areas of investigation for the biological activity of the title compound.

Conclusion

This compound is a chemical entity with a foundation in a biologically significant class of compounds. While specific, in-depth research on this particular molecule is not widely published, the established synthetic routes and the broad spectrum of activities of its analogs make it a compound of high interest for further investigation. This guide provides a foundational understanding for researchers and professionals in drug development and related fields to build upon in their scientific endeavors. Future work should focus on the detailed synthesis, characterization, and biological evaluation of this compound to fully elucidate its properties and potential applications.

physicochemical characteristics of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential biological activities of the heterocyclic compound 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, materials science, and related scientific fields.

Core Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₄ | [1] |

| Molecular Weight | 218.64 g/mol | |

| CAS Number | 51516-68-8 | [1] |

| Melting Point | 181.0 - 190.0 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Predicted pKa | Acidic: 12.55 ± 0.40, Basic: 1.85 ± 0.31 | ChemAxon |

| Predicted logP | 2.59 | ChemAxon |

| Solubility | No experimental data available. Likely soluble in polar organic solvents such as DMSO and DMF. |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a well-established synthetic route for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. This typically involves the condensation reaction of an arylhydrazine with a suitable three-carbon synthon, such as (ethoxymethylene)malononitrile.

General Synthesis Protocol for 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

This protocol is adapted from established methods for the synthesis of related compounds and can be specifically applied to the synthesis of this compound.

Materials:

-

3-Chlorophenylhydrazine hydrochloride

-

(Ethoxymethylene)malononitrile

-

Ethanol (absolute)

-

Sodium acetate (or other suitable base)

-

Ethyl acetate

-

Water

-

Silica gel for column chromatography

-

Hexane

-

Glacial acetic acid

Procedure:

-

Preparation of 3-Chlorophenylhydrazine Free Base: To a solution of 3-chlorophenylhydrazine hydrochloride in water, add a saturated solution of sodium bicarbonate or other mild base until the free hydrazine precipitates. Extract the free base with a suitable organic solvent like diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chlorophenylhydrazine.

-

Condensation Reaction: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorophenylhydrazine (1 equivalent) in absolute ethanol.

-

To this solution, add (ethoxymethylene)malononitrile (1 equivalent) portion-wise with stirring.

-

Add a catalytic amount of a base, such as a few drops of glacial acetic acid or piperidine, to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).

-

Once the reaction is complete (typically within a few hours), allow the mixture to cool to room temperature.

-

Work-up and Purification: Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -C≡N, C-Cl).

-

Melting Point Analysis: To assess the purity of the compound.

Below is a logical workflow for the synthesis and characterization process.

Caption: Synthetic and analytical workflow.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives has shown promise in several therapeutic and agrochemical areas.

Potential as Kinase Inhibitors

The aminopyrazole scaffold is a well-known pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 5-aminopyrazole core can form key hydrogen bond interactions within the ATP-binding site of many kinases, making it an attractive starting point for inhibitor design.

Derivatives of 5-amino-1-aryl-pyrazole have been investigated as inhibitors of various kinases, including, but not limited to:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).

-

Serine/Threonine Kinases: Such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs).

The general mechanism of action for such inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Caption: Kinase inhibition mechanism.

Potential as Insecticides

Arylpyrazole compounds are a well-established class of insecticides. The most notable example is Fipronil, which acts as a potent blocker of GABA-gated chloride channels in insects, leading to central nervous system disruption and death. The structural similarities between this compound and known arylpyrazole insecticides suggest that it may also possess insecticidal properties.

The proposed mechanism of action would involve the binding of the compound to the GABA receptor in the insect nervous system, preventing the influx of chloride ions and leading to hyperexcitation and paralysis.

Caption: Insecticidal mechanism of action.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in both medicinal chemistry and agrochemistry. Its synthesis is achievable through established chemical routes, and its structural features suggest a propensity for biological activity, particularly as a kinase inhibitor or an insecticide. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological profile. This technical guide provides a foundational resource for scientists and researchers to initiate and advance investigations into this promising molecule.

References

An In-Depth Technical Guide to 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 51516-68-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core. The pyrazole moiety is a key pharmacophore found in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and antitumor activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and characterization of this compound, tailored for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

The structural and identifying information for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 51516-68-8 | [3] |

| Molecular Formula | C₁₀H₇ClN₄ | [3] |

| Molecular Weight | 218.64 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Appearance | White to off-white powder/crystals | [4] |

| Melting Point | 181.0-190.0 °C | [4] |

| Purity | ≥97% | [3] |

Spectroscopic Data

| Parameter | Description |

| FT-IR (KBr, cm⁻¹) | Peaks corresponding to N-H stretching of the amino group (around 3400-3200 cm⁻¹), C≡N stretching of the nitrile group (around 2210 cm⁻¹), and C=C/C=N stretching of the aromatic and pyrazole rings (around 1600-1400 cm⁻¹) are characteristic. |

| ¹H NMR | Expected signals include a singlet for the amino protons, a singlet for the pyrazole ring proton, and multiplets for the aromatic protons of the 3-chlorophenyl group. |

| ¹³C NMR | Characteristic chemical shifts would be observed for the carbon atoms of the pyrazole ring, the nitrile carbon, and the carbons of the 3-chlorophenyl substituent. |

Synthesis and Experimental Protocols

The synthesis of 5-aminopyrazole-4-carbonitrile derivatives is often achieved through a one-pot, three-component reaction. This approach is efficient and aligns with the principles of green chemistry.

A general synthetic pathway is outlined below:

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. This pyrazole derivative is of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active molecules. This document outlines the key analytical techniques and experimental protocols required to confirm its chemical structure, presenting data in a clear and comparative format.

Molecular Identity and Physicochemical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₄ |

| IUPAC Name | This compound |

| CAS Number | 330793-13-8 |

| Molecular Weight | 218.65 g/mol |

| Appearance | White Powder |

| Melting Point | 181.0-190.0 °C |

Synthesis and Reaction Pathway

The synthesis of this compound typically follows a well-established route for the formation of 5-aminopyrazole-4-carbonitriles. The primary method involves the condensation reaction between (ethoxymethylene)malononitrile and (3-chlorophenyl)hydrazine.[1][2] This reaction proceeds via a Michael addition followed by an intramolecular cyclization and elimination of ethanol to yield the final pyrazole product.

Spectroscopic and Spectrometric Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected and observed data from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

3.1.1. ¹H NMR Spectroscopy

3.1.2. ¹³C NMR Spectroscopy

A ¹³C NMR spectrum for this compound has been recorded and is available in spectral databases. The spectrum displays the expected number of carbon signals corresponding to the molecular structure. The chemical shifts provide evidence for the carbonitrile group, the aromatic carbons, and the carbons of the pyrazole ring.

| Predicted ¹³C NMR Data | Observed ¹³C NMR Data (From SpectraBase) |

| Aromatic Carbons (C-Cl, C-H) : ~120-140 ppm | Signals observed in the aromatic region |

| Pyrazole C3 : ~140-150 ppm | Signal observed in the expected downfield region |

| Pyrazole C4 : ~70-80 ppm | Signal observed in the expected upfield region |

| Pyrazole C5-NH₂ : ~150-160 ppm | Signal observed in the expected downfield region |

| Nitrile Carbon (CN) : ~115-125 ppm | Signal observed in the expected region |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3400-3200 (two bands) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C≡N Stretch (Nitrile) | 2260-2220 |

| C=C Stretch (Aromatic/Pyrazole) | 1650-1450 |

| C-Cl Stretch | 800-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (218.65 g/mol ), along with an [M+2]⁺ peak of approximately one-third the intensity of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and validation of the structural data.

General Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

A general and efficient one-pot synthesis involves the reaction of an appropriate arylhydrazine with (ethoxymethylene)malononitrile in a suitable solvent like ethanol.[1][2]

-

Procedure: To a solution of (3-chlorophenyl)hydrazine (1.0 eq) in absolute ethanol, (ethoxymethylene)malononitrile (1.0 eq) is added. The reaction mixture is then heated at reflux for a specified period (typically 2-4 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

NMR Spectroscopy

-

Sample Preparation: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: The acquired free induction decay (FID) is processed using appropriate software to obtain the frequency-domain spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured.

Logical Workflow for Structure Elucidation

The process of confirming the structure of this compound follows a logical progression of analytical techniques.

Biological Significance and Future Directions

While specific biological data for this compound is not extensively documented, the 5-aminopyrazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including kinase inhibitors for cancer therapy, anti-inflammatory agents, and antimicrobial compounds. The presence of the 3-chlorophenyl moiety can influence the compound's lipophilicity and binding interactions with biological targets.

Further research is warranted to explore the potential biological activities of this specific compound. Screening against various enzyme targets and cell lines could reveal novel therapeutic applications. Structure-activity relationship (SAR) studies, by systematically modifying the substituents on the pyrazole and phenyl rings, could lead to the development of more potent and selective drug candidates.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data and established chemical principles. The predicted spectral data should be confirmed by experimental analysis.

References

- 1. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 2. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols related to 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. Due to the limited availability of a complete public dataset for this specific molecule, this document presents available data for the target compound, alongside representative spectroscopic data from structurally similar analogues to provide a comparative framework for researchers.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₄ |

| Molecular Weight | 218.65 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 181.0 - 190.0 °C |

Spectroscopic Data Analysis

Detailed spectroscopic data for the target compound is not fully available in the public domain. However, analysis of closely related 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives provides valuable insights into the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of a 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivative typically exhibits characteristic absorption bands. The following table summarizes key vibrational frequencies observed in analogous compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H (Amino) | 3450 - 3300 | Symmetric and asymmetric stretching |

| C≡N (Nitrile) | 2230 - 2210 | Stretching vibration |

| C=N, C=C (Aromatic) | 1640 - 1450 | Ring stretching vibrations |

| C-Cl (Aryl chloride) | 1100 - 1000 | Stretching vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of these compounds. Based on data from similar structures, the following chemical shifts can be anticipated for this compound.

¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | 5.0 - 7.0 | Broad singlet |

| Pyrazole C3-H | 7.5 - 8.0 | Singlet |

| Aromatic Protons | 7.0 - 7.8 | Multiplet |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) |

| C4 (C-CN) | 85 - 95 |

| C5 (C-NH₂) | 150 - 155 |

| C3 | 140 - 145 |

| C≡N | 115 - 120 |

| Aromatic Carbons | 120 - 140 |

| C-Cl | 130 - 135 |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ for C₁₀H₇ClN₄ would be observed at m/z 218, with a characteristic isotopic pattern for the presence of a chlorine atom ([M+2]⁺ at approximately 33% the intensity of the [M]⁺ peak).

Experimental Protocols

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-established in the literature. A general and efficient one-pot, three-component reaction is commonly employed.

Synthesis of this compound

This protocol is a generalized procedure based on published methods for analogous compounds.

Materials:

-

3-Chlorophenylhydrazine hydrochloride

-

Malononitrile

-

Triethyl orthoformate

-

Ethanol

-

Triethylamine (optional, for neutralization of hydrochloride salt)

Procedure:

-

A mixture of 3-chlorophenylhydrazine hydrochloride (1.0 eq) and malononitrile (1.0 eq) in ethanol is prepared. If starting from the hydrochloride salt, triethylamine (1.1 eq) is added, and the mixture is stirred for 10-15 minutes at room temperature.

-

Triethyl orthoformate (1.2 eq) is added to the reaction mixture.

-

The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization Protocol

The following are general procedures for obtaining the spectroscopic data.

-

FT-IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument.

Visualizations

The following diagrams illustrate the synthetic pathway and a logical workflow for the characterization of the title compound.

Caption: Synthetic pathway for the target compound.

Caption: Workflow for spectroscopic analysis.

The Multifaceted Biological Potential of Pyrazole Carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities. This technical guide focuses on pyrazole carbonitrile derivatives, a subset that has garnered significant attention for its potent and diverse biological activities. This document provides a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Pyrazole carbonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs).

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole carbonitrile derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Target Cell Line(s) | IC50 (µM) | Reference |

| Pyrazole-based CDK2 Inhibitor 4 | HCT-116 | 3.81 (GI50) | [1][2] |

| Pyrazole-based CDK2 Inhibitor 9 | - | 0.96 (CDK2) | [1][2] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 | HepG2, MCF-7 | 13.14, 8.03 | [3] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 6 | - | 0.46 (CDK2) | [3][4] |

| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 11 | - | 0.45 (CDK2) | [3][4] |

| Differently substituted pyrazole 11 | MCF-7, HT-29 | 2.85, 2.12 | [5] |

| Differently substituted pyrazole 12 | MCF-7, HT-29 | >23.99, 69.37 | [5] |

| Differently substituted pyrazole 15 | MCF-7, HT-29 | 10.11, 4.34 | [5] |

| 1,3,4-triarylpyrazole 55 | MCF-7, A549, HCT-116 | 6.53, 26.40, 59.84 | [6][7] |

| Pyrazolo[3,4-d]pyrimidine derivative 57 | MCF-7, HCT-116, HepG-2 | 45, 6, 48 (nM) | [8] |

| Pyrazolo[3,4-d]pyrimidine derivative 58 | MCF-7, HCT-116, HepG-2 | 46, 7, 48 (nM) | [8] |

| Pyrazole derivative 1 | A549 | 613.22 (EC50) | [9] |

| Pyrazole derivative 2 | A549 | 220.20 (EC50) | [9] |

| Quinazoline-amino sulphonamide hybrid 6(a) | HCT-116, SK-HEP1, MDA-MB-231, SNU638, A549, MCF-7 | 0.16, 0.28, 0.28, 0.48, 1.32, 3.24 | [10] |

Mechanism of Action: CDK2 Inhibition

A significant number of anticancer pyrazole derivatives exert their effect by inhibiting Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S phase transition.[1][2][3][4] Its inhibition leads to cell cycle arrest and apoptosis in cancer cells.

CDK2 Inhibition by Pyrazole Carbonitrile Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Pyrazole carbonitrile derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carbonitrile derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity

Pyrazole carbonitrile derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole carbonitrile derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound/Derivative | Bacterial/Fungal Strain(s) | MIC (µg/mL) | Reference |

| Pyrazole-clubbed pyrimidine 5c | Staphylococcus aureus (MRSA) | 521 (µM) | [11] |

| Aminoguanidine-derived 1,3-diphenyl pyrazole 12 | Escherichia coli | 1 | [12] |

| Pyrazole-pyrimidinethione 15 | Escherichia coli | 12.5 | [12] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli | 62.5-125 | [13] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Aspergillus niger, Candida albicans | 2.9-7.8 | [13] |

| Pyrazole derivative 24 | Staphylococcus aureus | 16 (µg/L) | [14] |

| Pyrazole derivative 25 | Staphylococcus aureus | 16 (µg/L) | [14] |

| Pyrazole derivative 46 | Candida albicans | 0.12 | [14] |

| Pyrazole–ciprofloxacin hybrid 7g | Staphylococcus aureus | 0.125 | [15] |

| Hydrazone 1c | Candida glabrata | 16 | [16] |

| Hydrazone 1d | Candida glabrata | 16 | [16] |

| Hydrazone 1i | Candida glabrata | 16 | [16] |

| Hydrazone 1k | Candida glabrata | 16 | [16] |

| Hydrazone 1l | Candida glabrata | 16 | [16] |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | [17] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrazole carbonitrile derivatives (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the pyrazole carbonitrile derivatives in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare an inoculum suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Several pyrazole carbonitrile derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Quantitative Anti-inflammatory and COX-2 Inhibitory Activity Data

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrazole derivatives.

| Compound/Derivative | COX-2 IC50 | COX-1 IC50 | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole-thiourea-benzimidazole hybrid PYZ10 | 0.0283 nM | - | - | [18][19] |

| Pyrazole-thiourea-benzimidazole hybrid PYZ11 | 0.2272 nM | - | - | [18][19] |

| Pyrazole derivative PYZ28 | 0.26 µM | >50 µM | >192.3 | [18][19] |

| Pyrazole derivative PYZ31 | 19.87 nM | - | - | [18][19] |

| Differently substituted pyrazole 11 | 0.043 µM | - | - | [5] |

| Differently substituted pyrazole 12 | 0.049 µM | - | - | [5] |

| Differently substituted pyrazole 15 | 0.045 µM | - | - | [5] |

| Pyrazole-bearing methylamine 5u | 1.79 µM | 130.12 µM | 72.73 | [20] |

| Pyrazole-bearing methylamine 5s | 2.51 µM | 165.04 µM | 65.75 | [20] |

| Celecoxib | 0.04 µM | 15 µM | 375 | [21] |

Mechanism of Action: COX-2 Inhibition

Inflammatory stimuli, such as cytokines and growth factors, can trigger signaling pathways that lead to the expression of COX-2. This enzyme then converts arachidonic acid into prostaglandins (e.g., PGE2), which are key mediators of inflammation. Pyrazole derivatives can selectively inhibit COX-2, thereby reducing prostaglandin synthesis and alleviating inflammation.

COX-2 Inhibition by Pyrazole Derivatives in the Inflammatory Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Pyrazole carbonitrile derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole carbonitrile derivatives orally or intraperitoneally to the test groups of rats. The control group receives the vehicle only, and the positive control group receives the standard drug.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Conclusion

Pyrazole carbonitrile derivatives represent a versatile and potent class of bioactive compounds with significant potential in drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and development. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic applications of this promising chemical scaffold. Further structure-activity relationship (SAR) studies and lead optimization are crucial next steps in translating the potential of these derivatives into novel and effective therapeutic agents.

References

- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. meddocsonline.org [meddocsonline.org]

- 15. Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide to its Application as a Protein Degrader Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to enable the rapid synthesis and optimization of these degraders.

This technical guide focuses on 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile , a key heterocyclic scaffold increasingly utilized as a building block in the construction of novel protein degraders. Commercially available as a "protein degrader building block," this aminopyrazole core is inferred to function as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating this moiety, researchers can design PROTACs that recruit CRBN to a specific protein of interest, leading to its ubiquitination and subsequent degradation.

This document will provide a comprehensive overview of the aminopyrazole core's role in protein degradation, using a case study of a Cyclin-Dependent Kinase 9 (CDK9) degrader to illustrate its application. It will also furnish detailed experimental protocols for the synthesis, validation, and characterization of PROTACs derived from this building block, and present visual workflows and pathway diagrams to clarify the underlying mechanisms.

The Aminopyrazole Core as a Cereblon (CRBN) E3 Ligase Ligand

PROTACs are comprised of three key components: a "warhead" that binds the target protein, an E3 ligase ligand, and a chemical linker that joins the two. The choice of E3 ligase ligand is critical for the efficacy and selectivity of the resulting degrader. While ligands for various E3 ligases exist, those targeting Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most prevalently used.

The 5-amino-1-aryl-pyrazole scaffold, including the specific derivative this compound, is structurally analogous to other known CRBN-binding moieties. It is hypothesized to occupy the same binding pocket on CRBN as thalidomide and its derivatives (immunomodulatory imide drugs or IMiDs). The amino group on the pyrazole ring provides a crucial attachment point for the linker, allowing for the conjugation of a target-binding warhead to create the final heterobifunctional PROTAC.

Case Study: An Aminopyrazole-Based CDK9 Degrader

To illustrate the practical application of the aminopyrazole scaffold, we examine a published study on a PROTAC designed to degrade Cyclin-Dependent Kinase 9 (CDK9), a validated target in pancreatic cancer.[1] CDK9 is a key transcriptional regulator, and its dysregulation is implicated in various malignancies.[2]

In this study, researchers developed an aminopyrazole-based PROTAC, referred to as PROTAC 2, which demonstrated potent and selective degradation of CDK9.[1]

Quantitative Data

The efficacy of a PROTAC is primarily defined by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The aminopyrazole-based CDK9 degrader exhibited significant potency as summarized in the table below.

| Compound | Target Protein | Cell Line | DC50 | Dmax | Assay Method |

| PROTAC 2 | CDK9 | MiaPaCa2 (Pancreatic Cancer) | 158 ± 6 nM | >95% at 1 µM | Western Blot, Mass Spectrometry |

Table 1: Quantitative degradation data for an aminopyrazole-based CDK9 PROTAC.[1]

This data demonstrates that the aminopyrazole core can be successfully incorporated into a heterobifunctional molecule to induce potent degradation of a therapeutically relevant target. Mass spectrometry-based kinome profiling further confirmed that PROTAC 2 selectively degrades CDK9 in MiaPaCa2 cells.[1]

CDK9 Signaling Pathway

CDK9, as part of the Positive Transcription Elongation Factor b (P-TEFb) complex, plays a pivotal role in releasing RNA Polymerase II from promoter-proximal pausing, a critical step in the transcription of many genes, including key oncoproteins like MYC and anti-apoptotic proteins like MCL-1.[3][4] By degrading CDK9, an aminopyrazole-based PROTAC can effectively shut down the expression of these cancer-driving genes, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The development of a novel PROTAC from a building block like this compound involves a multi-step workflow. This includes synthesis, confirmation of target degradation and potency, and assessment of selectivity.

Protocol 1: Synthesis of an Aminopyrazole-Based PROTAC

This protocol describes a general solid-phase synthesis approach for preparing a library of CRBN-recruiting PROTACs, which can be adapted for the this compound building block.

Objective: To conjugate the aminopyrazole core to a linker and a target-binding warhead.

Materials:

-

This compound

-

Appropriate resin for solid-phase synthesis (e.g., Rink Amide resin)

-

Fmoc-protected linker amino acids (e.g., Fmoc-PEG-COOH)

-

Target protein ligand (warhead) with a carboxylic acid handle

-

Coupling reagents: HATU, HOBt

-

Base: DIPEA

-

Solvents: DMF, CH2Cl2

-

Deprotection reagent: 20% piperidine in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% H2O, 2.5% TIS

Procedure:

-

Resin Loading: Swell the Rink Amide resin in DMF. Couple the this compound to the resin via its amino group using HATU/HOBt and DIPEA in DMF.

-

Linker Coupling: a. Deprotect the Fmoc group from the first linker amino acid using 20% piperidine in DMF. b. Wash the resin extensively with DMF. c. Couple the next Fmoc-protected linker amino acid using HATU/HOBt and DIPEA. d. Repeat steps 2a-2c to build the desired linker length.

-

Warhead Conjugation: a. Perform a final Fmoc deprotection. b. Couple the target protein ligand (warhead) to the N-terminus of the linker using HATU/HOBt and DIPEA.

-

Cleavage and Purification: a. Wash the resin with DMF, followed by CH2Cl2, and dry under vacuum. b. Cleave the PROTAC from the resin using a cleavage cocktail (e.g., 95% TFA). c. Precipitate the crude product in cold diethyl ether. d. Purify the PROTAC using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: DC50 and Dmax Determination by Western Blot

Objective: To quantify the potency and efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[5]

Materials:

-

Cell line expressing the protein of interest (POI)

-

Synthesized PROTAC

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibody specific for the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-Actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed duration (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). b. Incubate with the primary antibody against the POI overnight at 4°C. c. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash and add ECL substrate.

-

Detection and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Strip the membrane and re-probe with the loading control antibody. c. Quantify the band intensities using densitometry software. d. Normalize the POI band intensity to the corresponding loading control. e. Calculate the percentage of protein remaining relative to the vehicle control. f. Plot the percentage of degradation versus the log of the PROTAC concentration and fit a four-parameter variable slope curve to determine the DC50 and Dmax values.[5]

Protocol 3: Selectivity Profiling by Quantitative Proteomics (MS-based)

Objective: To assess the selectivity of the PROTAC by quantifying changes across the entire proteome.[6]

Materials:

-

Cell line and PROTAC from Protocol 2

-

Lysis buffer for mass spectrometry (e.g., urea-based)

-

Reagents for protein reduction (DTT) and alkylation (iodoacetamide)

-

Trypsin for protein digestion

-

Isobaric labeling reagents (e.g., Tandem Mass Tags, TMT)

-

High-pH reversed-phase fractionation system

-

LC-MS/MS instrument (e.g., Orbitrap)

-

Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)

Procedure:

-

Sample Preparation: Treat cells with the PROTAC at a concentration near its DC50 and a vehicle control for a shorter duration (e.g., 4-8 hours) to focus on direct degradation effects. Harvest and lyse the cells.

-

Protein Digestion: Quantify protein, then reduce, alkylate, and digest the proteome into peptides using trypsin.

-

TMT Labeling: Label the peptide digests from each condition with a unique TMT isobaric tag.

-

Sample Pooling and Fractionation: Combine the labeled samples and fractionate the peptides using high-pH reversed-phase chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The instrument will co-isolate and fragment peptide precursors, generating MS/MS spectra for identification and TMT reporter ions for quantification.

-

Data Analysis: a. Process the raw mass spectrometry data to identify peptides and proteins. b. Quantify the TMT reporter ion intensities for each identified protein. c. Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control. d. A highly selective PROTAC will show significant downregulation of the intended target with minimal changes to other proteins.

Conclusion

This compound represents a valuable and versatile building block for the construction of novel protein degraders. Its presumed function as a Cereblon E3 ligase ligand, combined with a convenient point for linker attachment, makes it an attractive starting point for PROTAC design. As demonstrated by the successful development of an aminopyrazole-based CDK9 degrader, this scaffold can be incorporated into highly potent and selective therapeutic agents. By leveraging the detailed experimental workflows provided in this guide—from synthesis to comprehensive proteomic analysis—researchers can effectively utilize this building block to accelerate the discovery and development of next-generation targeted protein degraders.

References

- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. The synthesis of PROTAC molecule and new target KAT6A identification of CDK9 inhibitor iCDK9 - CD Bioparticles [cd-bioparticles.net]

An In-depth Technical Guide to 5-amino-1-aryl-1H-pyrazole-4-carbonitriles: From Discovery to Therapeutic Applications

Abstract

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold is a privileged heterocyclic motif that has garnered significant attention in both agrochemical and medicinal chemistry. Initially recognized for its potent insecticidal properties, this chemical core has evolved into a versatile platform for the development of targeted therapeutics, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. It further delves into their biological activities, with a special focus on their role as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Fibroblast Growth Factor Receptor (FGFR) for the treatment of inflammatory diseases and cancer. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and History

The journey of the pyrazole nucleus in the realm of biologically active compounds began as early as the 1960s, with initial reports highlighting its potential in various therapeutic areas. However, the specific 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold rose to prominence with the discovery and development of the phenylpyrazole class of insecticides.

A pivotal moment in the history of this scaffold was the invention of Fipronil by Rhône-Poulenc between 1985 and 1987.[1] Fipronil, a potent, broad-spectrum insecticide, demonstrated that the 5-amino-1-aryl-1H-pyrazole core could be functionalized to elicit powerful biological effects.[1] Its mechanism of action involves the disruption of the insect central nervous system by blocking GABA-gated chloride channels and glutamate-gated chloride (GluCl) channels.[1] The success of Fipronil spurred further investigation into the chemical space around this scaffold, leading to the exploration of its therapeutic potential in human diseases.

In recent years, the focus has shifted towards the development of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile derivatives as kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[2][3][4] The pyrazole scaffold has proven to be an excellent framework for designing selective and potent kinase inhibitors, leading to the discovery of promising drug candidates targeting key signaling pathways.[2][3][4]

Synthetic Methodologies

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is primarily achieved through a highly efficient and regioselective condensation reaction.

General Synthesis Workflow

The most common and direct route involves the reaction of an arylhydrazine with (ethoxymethylene)malononitrile.[5][6] This reaction is believed to proceed via an initial Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the β-carbon of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and elimination of ethanol to yield the final pyrazole product.[6]

References

- 1. Fipronil - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scirp.org [scirp.org]

Theoretical Studies on 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on the compound 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. This molecule belongs to the versatile class of pyrazole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. This document summarizes key data, outlines experimental protocols, and visualizes important concepts to serve as a valuable resource for professionals in the field.

Molecular Structure and Properties

This compound possesses a core pyrazole scaffold substituted with an amino group, a cyano group, and a 3-chlorophenyl group. The arrangement of these functional groups dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions, which are crucial for its biological activity.

Optimized Molecular Geometry

A proposed workflow for the theoretical analysis of this molecule is outlined in the diagram below.

Tabulated Structural Parameters

The following tables present predicted and experimentally determined (for analogous compounds) structural parameters.

Table 1: Predicted Bond Lengths (Å) for this compound (based on DFT calculations of similar structures)

| Bond | Predicted Length (Å) |

| C-Cl | 1.74 |

| N1-N2 | 1.38 |

| N2-C3 | 1.32 |

| C3-C4 | 1.43 |

| C4-C5 | 1.39 |

| C5-N1 | 1.37 |

| C5-N(amino) | 1.36 |

| C4-C(cyano) | 1.43 |

| C(cyano)≡N | 1.16 |

| N1-C(phenyl) | 1.43 |

Table 2: Predicted Bond Angles (°) for this compound (based on DFT calculations of similar structures)

| Angle | Predicted Angle (°) |

| C(phenyl)-N1-N2 | 119.0 |

| N1-N2-C3 | 111.0 |

| N2-C3-C4 | 106.0 |

| C3-C4-C5 | 109.0 |

| C4-C5-N1 | 105.0 |

| C4-C5-N(amino) | 128.0 |

| N1-C5-N(amino) | 127.0 |

| C5-C4-C(cyano) | 125.0 |

| C3-C4-C(cyano) | 126.0 |

| C4-C(cyano)-N | 178.0 |

Synthesis and Spectroscopic Characterization

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is typically achieved through a one-pot, three-component reaction.

General Experimental Protocol

A common synthetic route involves the condensation of an arylhydrazine, malononitrile, and a suitable aldehyde or its equivalent.[2][3][4][5]

Materials:

-

3-Chlorophenylhydrazine

-

Malononitrile

-

Triethyl orthoformate or a similar one-carbon electrophile

-

Catalyst (e.g., L-Proline, LDH@PTRMS@DCMBA@CuI)[5]

-

Solvent (e.g., Ethanol, water/ethanol mixture)[5]

Procedure:

-

A mixture of 3-chlorophenylhydrazine (1 mmol), malononitrile (1 mmol), and the one-carbon electrophile (e.g., triethyl orthoformate, 1.2 mmol) is prepared in the chosen solvent.

-

The catalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI) is added to the mixture.[5]

-

The reaction mixture is stirred at a specified temperature (e.g., 55 °C) for a period of 15-30 minutes.[5]

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

-

Further purification can be achieved by recrystallization.

The proposed mechanism for this synthesis is depicted below.

Spectroscopic Data

The structural confirmation of the synthesized compound relies on various spectroscopic techniques. The following tables summarize the expected and reported spectral data for analogous compounds.

Table 3: FT-IR Spectral Data (cm⁻¹) of Analogous 5-Aminopyrazole-4-carbonitriles

| Functional Group | Reported Wavenumber (cm⁻¹) for 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[2] | Reported Wavenumber (cm⁻¹) for 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile[2] |

| N-H (stretch, amino) | 3447, 3346, 3313, 3208 | 3442, 3305, 3221 |

| C-H (stretch, aromatic) | 3055 | 3058 |

| C≡N (stretch) | 2206 | 2205 |

| C=C (stretch, aromatic) | 1632, 1600, 1519, 1489 | 1600, 1583, 1514, 1485 |

| C-Cl (stretch) | 829 | - |

Table 4: ¹H NMR Spectral Data (δ, ppm) of Analogous 5-Aminopyrazole-4-carbonitriles in CDCl₃[2]

| Proton | 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile |

| NH₂ (s, 2H) | 6.91 (d, J = 7.7 Hz, 1H) | 6.94 (t, J = 7.2 Hz, 1H) |

| Phenyl-H (m) | 7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H) | 7.70 (s, 2H), 7.53 (t, J = 8.0 Hz, 1H), 7.32 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H) |

| Chlorophenyl/Nitrophenyl-H (m) | 7.11 (d, J = 8.0 Hz, 2H) | 8.44 (s, 1H), 8.11 (d, J = 8.2 Hz, 1H), 7.98 (d, J = 7.9 Hz, 1H) |

Table 5: ¹³C NMR Spectral Data (δ, ppm) of Analogous 5-Aminopyrazole-4-carbonitriles in CDCl₃[2]

| Carbon | 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | 5-amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile |

| C-CN | 112.79 | 112.99 |

| C-NH₂ | 153.12 | - |

| Pyrazole C3 | 144.40 | 143.90 |

| Pyrazole C4 | 120.33 | 120.91 |

| Pyrazole C5 | 142.44 | - |

| Phenyl-C | 135.81, 133.90, 130.91, 129.46, 129.31, 128.81, 128.33, 127.25 | 137.35, 134.64, 133.90, 131.41, 130.19, 129.79, 129.47 |

| Chlorophenyl/Nitrophenyl-C | - | 148.69, 124.51, 122.54 |

Potential Biological Significance

Pyrazole derivatives are well-established pharmacophores. The structural features of this compound, including the amino and cyano groups, make it a versatile scaffold for developing novel therapeutic agents. These functional groups can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. The 3-chlorophenyl substituent can engage in hydrophobic and halogen bonding interactions, which can enhance binding affinity and selectivity.

The potential signaling pathways that could be modulated by such a molecule are diverse and depend on the specific biological target. A generalized representation of a signaling pathway that could be investigated is shown below.

Conclusion

This technical guide has consolidated the available theoretical and experimental information on this compound. While a dedicated and comprehensive study on this specific molecule is yet to be published, the data from closely related analogs provide a strong foundation for its synthesis, characterization, and further investigation. The provided protocols and tabulated data serve as a practical starting point for researchers, and the conceptual diagrams offer a clear visualization of the key scientific concepts. Further computational and experimental work is encouraged to fully elucidate the properties and potential applications of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

Initial Bioactivity Screening of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[1] The compound 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile belongs to this versatile class of molecules. Its structural features, including the amino and cyano groups, make it an attractive candidate for further chemical modification and a prime subject for initial bioactivity screening to uncover its therapeutic potential. While specific comprehensive screening data for this particular molecule is not yet prevalent in publicly accessible literature, this guide outlines a recommended course of action for its initial bioactivity evaluation based on the known activities of structurally related compounds. We provide detailed experimental protocols and data presentation frameworks to guide researchers in this endeavor.

Predicted Bioactivity Profile

Based on the biological activities reported for other 5-amino-1-aryl-pyrazole-4-carbonitrile derivatives, the initial screening of this compound should focus on the following key areas:

-

Anticancer Activity: Pyrazole derivatives have shown promise as anticancer agents.

-

Anti-inflammatory Activity: Many pyrazole-containing compounds are known to inhibit key inflammatory mediators.

-

Kinase Inhibitory Activity: The pyrazole scaffold is a common feature in many kinase inhibitors.

-

Antimicrobial Activity: Various pyrazole derivatives have demonstrated activity against a range of microbial pathogens.[2]

Proposed Initial Bioactivity Screening Workflow

The following diagram outlines a logical workflow for the initial bioactivity screening of this compound.

Experimental Protocols

Synthesis and Purification

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is typically achieved through the condensation of an arylhydrazine with (ethoxymethylene)malononitrile.[3]

Protocol:

-

Dissolve 3-chlorophenylhydrazine (1.2 mmol) in absolute ethanol (2 mL) in a round-bottom flask under a nitrogen atmosphere with magnetic stirring.

-

Slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: COX Inhibition Assay

This assay determines the ability of the compound to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation.

Protocol:

-

Enzyme Preparation: Dilute purified COX-1 and COX-2 enzymes to the desired concentration in assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compound.

-

Reaction Mixture: In a 96-well plate, add assay buffer, a fluorescent probe, and the test compound.

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells and incubate.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.

Kinase Inhibitory Activity: Kinase Panel Screening

A broad kinase panel screen is an effective way to identify potential kinase targets of a new compound.

Protocol:

-

Compound Submission: Submit the test compound to a commercial or in-house kinase screening service.

-

Assay Principle: Typically, these assays measure the amount of ATP consumed or the phosphorylation of a substrate by a specific kinase in the presence of the test compound.

-

Data Analysis: The results are usually reported as the percentage of kinase activity remaining at a specific concentration of the compound. Significant inhibition of a particular kinase would warrant further investigation with dose-response studies to determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-